2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine
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Overview
Description
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is a complex organic compound with a molecular formula of C17H17N3O5. This compound features a unique structure that includes a benzodioxole moiety, a pyrrolidine ring, and a methoxypyrazine group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be synthesized from catechol with disubstituted halomethanes . The pyrrolidine ring is then introduced through a series of reactions, including Pd-catalyzed C-N cross-coupling and subsequent functional group modifications . The final step involves the coupling of the pyrrolidine derivative with 6-methoxypyrazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the methoxypyrazine group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the pyrrolidine and methoxypyrazine groups.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Contains the benzodioxole moiety and an alcohol group but differs in the rest of the structure.
Uniqueness
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-22-15-7-18-8-16(19-15)25-12-4-5-20(9-12)17(21)11-2-3-13-14(6-11)24-10-23-13/h2-3,6-8,12H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJFJXXMFOECBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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